molecular formula C23H17ClN6O3S B11292408 2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-[(4-methoxyphenyl)methyl]-3,4-dihydropteridin-4-one

2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-[(4-methoxyphenyl)methyl]-3,4-dihydropteridin-4-one

Cat. No.: B11292408
M. Wt: 492.9 g/mol
InChI Key: NLAIPODMLBYZGD-UHFFFAOYSA-N
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Description

2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-[(4-methoxyphenyl)methyl]-3,4-dihydropteridin-4-one is a complex organic compound that features a unique structure combining pyrido[1,2-a]pyrimidine and dihydropteridinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-[(4-methoxyphenyl)methyl]-3,4-dihydropteridin-4-one can be achieved through a multi-step process involving the formation of the pyrido[1,2-a]pyrimidine core followed by functionalization. Key steps include:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through condensation reactions involving appropriate precursors.

    Functionalization: Introduction of the sulfanyl and methoxyphenyl groups through nucleophilic substitution and coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions can target the oxo groups within the structure.

    Substitution: The chloro group in the pyrido[1,2-a]pyrimidine moiety can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones.

Scientific Research Applications

2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-[(4-methoxyphenyl)methyl]-3,4-dihydropteridin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrido[1,2-a]pyrimidine moiety can interact with active sites of enzymes, potentially inhibiting their activity. The sulfanyl and methoxyphenyl groups can further modulate these interactions, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure and are known for their wide range of applications in medicinal chemistry.

    Pteridines: Compounds with a pteridine core are also used in various biological and medicinal applications.

Uniqueness

What sets 2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-[(4-methoxyphenyl)methyl]-3,4-dihydropteridin-4-one apart is its combination of structural features from both pyrido[1,2-a]pyrimidines and dihydropteridinones, providing a unique set of chemical and biological properties.

Properties

Molecular Formula

C23H17ClN6O3S

Molecular Weight

492.9 g/mol

IUPAC Name

2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]pteridin-4-one

InChI

InChI=1S/C23H17ClN6O3S/c1-33-17-5-2-14(3-6-17)11-30-22(32)20-21(26-9-8-25-20)28-23(30)34-13-16-10-19(31)29-12-15(24)4-7-18(29)27-16/h2-10,12H,11,13H2,1H3

InChI Key

NLAIPODMLBYZGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=NC=CN=C3N=C2SCC4=CC(=O)N5C=C(C=CC5=N4)Cl

Origin of Product

United States

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